![molecular formula C13H14N2O2 B5845972 5-methoxy-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5845972.png)
5-methoxy-2-[(2-pyridinylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-[(2-pyridinylamino)methyl]phenol, also known as MPP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPP is a derivative of 2-aminophenol and pyridine, and it has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-methoxy-2-[(2-pyridinylamino)methyl]phenol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-methoxy-2-[(2-pyridinylamino)methyl]phenol has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has neuroprotective effects, protecting neurons from damage and death. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
5-methoxy-2-[(2-pyridinylamino)methyl]phenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential therapeutic applications. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has been extensively studied in animal models, making it a well-characterized compound for further research. However, there are also limitations to using 5-methoxy-2-[(2-pyridinylamino)methyl]phenol in lab experiments. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has not been extensively studied in humans, and its safety and efficacy have not been fully established. Additionally, 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has a relatively short half-life, which may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 5-methoxy-2-[(2-pyridinylamino)methyl]phenol. One area of research is the development of 5-methoxy-2-[(2-pyridinylamino)methyl]phenol analogs with improved pharmacological properties. Another area of research is the investigation of 5-methoxy-2-[(2-pyridinylamino)methyl]phenol's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of 5-methoxy-2-[(2-pyridinylamino)methyl]phenol in humans, and to establish optimal dosing and administration protocols. Overall, 5-methoxy-2-[(2-pyridinylamino)methyl]phenol is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
合成法
5-methoxy-2-[(2-pyridinylamino)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2-aminophenol with pyridine under acidic conditions. The resulting product can then be purified using column chromatography or recrystallization. Other methods for synthesizing 5-methoxy-2-[(2-pyridinylamino)methyl]phenol include the reaction of 2-chloro-5-methoxyphenol with pyridine under basic conditions.
科学的研究の応用
5-methoxy-2-[(2-pyridinylamino)methyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5-methoxy-2-[(2-pyridinylamino)methyl]phenol has also been shown to have neuroprotective effects, making it a potential treatment for traumatic brain injury and stroke.
特性
IUPAC Name |
5-methoxy-2-[(pyridin-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-11-6-5-10(12(16)8-11)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSHIGRVCLMZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5845892.png)
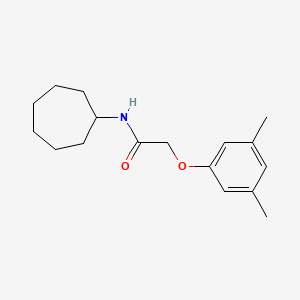
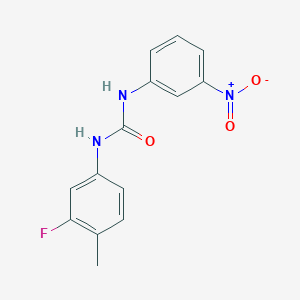
![4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845917.png)
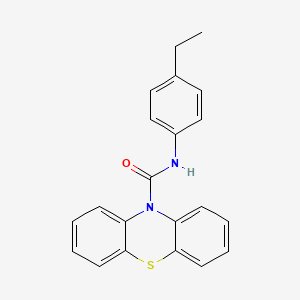
![2-cyano-3-[(4-methoxyphenyl)amino]-2-butenamide](/img/structure/B5845924.png)
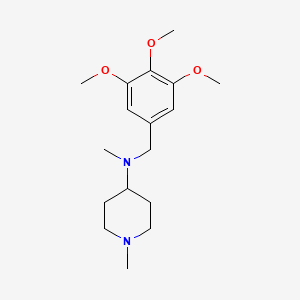
![3-(difluoromethyl)-N-[(3-methyl-2-thienyl)methylene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5845933.png)
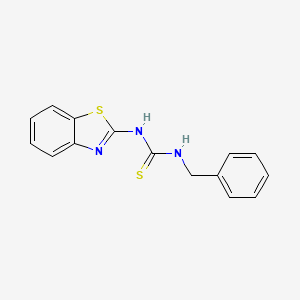
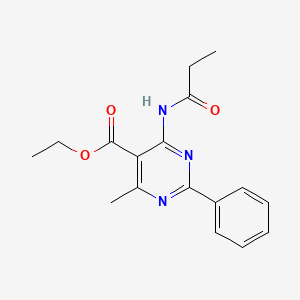
![2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5845944.png)
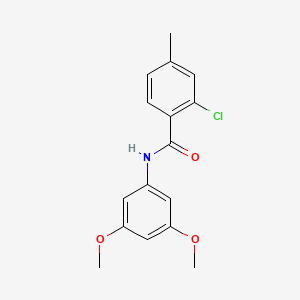
![2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5845953.png)
![2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5845984.png)